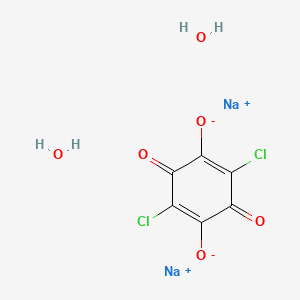
Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate is a chemical compound with the molecular formula C6Cl2Na2O4·2H2O. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate typically involves the reaction of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-dione with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the dihydrate form of the compound .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce various substituted benzoquinones .
Scientific Research Applications
Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating various chemical transformations. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A similar compound known for its strong oxidizing properties.
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: Another related compound with similar structural features
Uniqueness
Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate is unique due to its specific reactivity and the presence of sodium ions, which influence its solubility and reactivity in aqueous solutions. This makes it distinct from other similar compounds and useful in specific applications .
Properties
Molecular Formula |
C6H4Cl2Na2O6 |
|---|---|
Molecular Weight |
288.97 g/mol |
IUPAC Name |
disodium;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;dihydrate |
InChI |
InChI=1S/C6H2Cl2O4.2Na.2H2O/c7-1-3(9)5(11)2(8)6(12)4(1)10;;;;/h9,12H;;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
KZCKUFOBQSUQIZ-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















